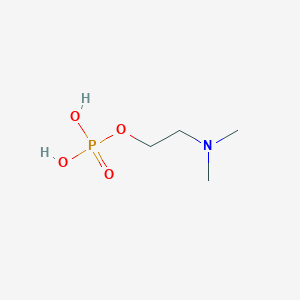
2-(Dimethylamino)ethyl diphenyl(prop-2-ynyloxy)acetate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)ethyl diphenyl(prop-2-ynyloxy)acetate hydrochloride (DDEPAH) is a synthetic organic compound, which is widely used in scientific research and laboratory experiments. It is a colorless, odorless, and water-soluble compound. It has many different applications in the field of biochemistry and physiology.
Aplicaciones Científicas De Investigación
Comprehensive Analysis of 2-(Dimethylamino)ethyl diphenyl(prop-2-ynyloxy)acetate Hydrochloride Applications
The compound 2-(Dimethylamino)ethyl diphenyl(prop-2-ynyloxy)acetate hydrochloride is a chemical of significant interest in various scientific fields due to its unique properties and potential applications. Below is a detailed analysis of its applications, each discussed in a separate section.
Antispasmodic Agent
2-(Dimethylamino)ethyl diphenyl(prop-2-ynyloxy)acetate hydrochloride: , also known as Pargeverine hydrochloride , is primarily used as an antispasmodic agent . It is effective in the treatment of gastrointestinal disorders, providing relief from spasms and pain associated with conditions such as irritable bowel syndrome.
Treatment of Colic Pain
Studies have shown that this compound is effective in treating moderate to severe colic pain of biliary origin . Its antispasmodic properties help alleviate the discomfort caused by biliary colic, which is often a result of gallstones.
Drug Delivery Systems
The compound’s ability to form polymersomes —vesicles made from amphiphilic diblock copolymers—makes it a candidate for creating drug delivery systems . These polymersomes can be designed to deliver drugs to specific sites in the body, improving the efficacy and reducing side effects of therapeutic agents.
Gene Therapy
Due to its potential to form polymersomes that can encapsulate genetic material, 2-(Dimethylamino)ethyl diphenyl(prop-2-ynyloxy)acetate hydrochloride could be utilized in gene therapy applications . These polymersomes can protect DNA or RNA payloads and facilitate their delivery to target cells.
Nanoreactors
The compound’s polymersomes can act as nanoreactors , providing a controlled environment for chemical reactions at the nanoscale . This application is particularly useful in synthesizing nanoparticles and other nanostructured materials.
Theranostics
Combining therapeutic and diagnostic functions, polymersomes derived from this compound can be used in theranostics . This innovative approach allows for simultaneous disease treatment and monitoring, enhancing personalized medicine strategies.
Artificial Organelles
In the field of synthetic biology, 2-(Dimethylamino)ethyl diphenyl(prop-2-ynyloxy)acetate hydrochloride can contribute to the creation of artificial organelles . These structures mimic the functions of natural cellular organelles and can be engineered to perform specific biochemical tasks.
Stimuli-Responsive Materials
The compound’s polymersomes are stimuli-responsive , meaning they can change their properties in response to environmental factors like pH and temperature . This feature is valuable in creating smart materials for various applications, including responsive coatings and sensors.
Mecanismo De Acción
Target of Action
Propinox is primarily an antispasmodic agent . It targets the smooth muscle cells in the gastrointestinal tract, reducing their contractility and relieving spasms.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Propinox. For example, factors such as pH levels in the stomach and intestines can affect the drug’s absorption and efficacy. Additionally, the drug’s stability may be affected by storage conditions, such as temperature and humidity .
Propiedades
IUPAC Name |
2-(2,2-diphenyl-2-prop-2-ynoxyacetyl)oxyethyl-dimethylazanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3.ClH/c1-4-16-25-21(18-11-7-5-8-12-18,19-13-9-6-10-14-19)20(23)24-17-15-22(2)3;/h1,5-14H,15-17H2,2-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBGQTFIHFGTSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+](C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)OCC#C.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)ethyl diphenyl(prop-2-ynyloxy)acetate hydrochloride | |
CAS RN |
2765-97-1 |
Source


|
| Record name | Benzeneacetic acid, α-phenyl-α-(2-propyn-1-yloxy)-, 2-(dimethylamino)ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2765-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Beta-dimethylaminoethyl-alpha,alpha-diphenyl-alpha- propargoxyacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002765971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(dimethylamino)ethyl diphenyl(prop-2-ynyloxy)acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.582 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,7-Diazaspiro[3.5]nonan-2-one](/img/structure/B113853.png)






![6h-Pyrrolo[3,4-b]pyridin-5-ol](/img/structure/B113926.png)



![(1R,2S,3R,4S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B113987.png)

